1-(5-Bromo-2-chloropyridin-3-yl)ethanone

描述

Structural Characterization and Nomenclature

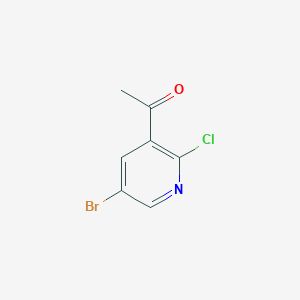

The compound’s molecular formula is C₇H₅BrClNO , with a molecular weight of 234.48 g/mol . Its IUPAC name, 1-(5-bromo-2-chloropyridin-3-yl)ethanone , reflects the positions of substituents on the pyridine ring: bromine at position 5, chlorine at position 2, and the ethanone group (-COCH₃) at position 3.

Table 1: Key Structural and Nomenclatural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| SMILES Code | CC(C1=CC(Br)=CN=C1Cl)=O |

| Synonyms | Ethanone, 1-(5-bromo-2-chloro-3-pyridinyl)-; MFCD08436181 |

| InChI Key | SQKOULMBBLJIKX-UHFFFAOYSA-N |

The pyridine ring adopts a planar geometry, with the ethanone group oriented orthogonally to the ring. The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity in cross-coupling reactions.

Physical and Chemical Properties

The compound is typically a light yellow solid with limited solubility data reported. Key physical properties include:

- Storage Conditions : Inert atmosphere at room temperature to prevent degradation.

- Hazard Statements : Classified as H302 (harmful if swallowed) , H315 (causes skin irritation) , and H335 (may cause respiratory irritation) .

Table 2: Physical and Safety Data

| Property | Value/Description |

|---|---|

| Appearance | Light yellow solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| GHS Pictograms | GHS07 (Warning) |

| Hazard Codes | H302, H315, H319, H335 |

No experimental data on solubility or phase transitions are available in the literature. The compound’s stability under inert conditions suggests susceptibility to hydrolysis or oxidation in the presence of moisture or oxygen.

Spectroscopic Characteristics

Spectroscopic analysis provides critical insights into the compound’s electronic and bonding environment.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Ethanone Methyl Group : A singlet at δ 2.39 ppm .

- Pyridine Protons : Multiplets in the δ 7.23–7.97 ppm range, reflecting deshielded aromatic protons.

¹³C NMR :

Table 3: Expected NMR Shifts

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethanone Methyl (CH₃) | 2.39 | 25–30 |

| Pyridine C-H | 7.23–7.97 | 125–150 |

| C=O (Carbonyl) | — | 205–220 |

Crystallographic Analysis

While no direct crystallographic data exists for this compound, structural analogs provide insights into potential packing motifs. For example, related pyridine derivatives exhibit hydrogen bonding between the ethanone carbonyl oxygen and aromatic nitrogen atoms, stabilizing the crystal lattice.

Key Features in Analogous Systems :

- Intramolecular Interactions : Weak C-H···O hydrogen bonds between the ethanone methyl group and pyridine nitrogen.

- Intermolecular Interactions : π-π stacking between aromatic rings and halogen···halogen contacts.

The compound’s crystal structure is likely influenced by the steric bulk of bromine and chlorine, which may disrupt ideal π-stacking arrangements. Computational studies could predict lattice parameters and hydrogen-bonding networks.

属性

IUPAC Name |

1-(5-bromo-2-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOULMBBLJIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649636 | |

| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-47-5 | |

| Record name | 1-(5-Bromo-2-chloro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone involves multiple steps:

Halogenation of Pyridine: The starting material, a pyridine derivative, undergoes chlorination followed by bromination to introduce the chlorine and bromine atoms at the desired positions on the pyridine ring.

Aldol Condensation: The halogenated pyridine is then subjected to an aldol condensation reaction with acetaldehyde to introduce the ethanone group at the 3-position of the pyridine ring.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反应分析

1-(5-Bromo-2-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

科学研究应用

1-(5-Bromo-2-chloropyridin-3-yl)ethanone has several applications in scientific research:

作用机制

The mechanism of action of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .

相似化合物的比较

Structural and Physicochemical Properties

The following table compares the target compound with its closest analogs:

*Estimated based on analogous structures.

Key Observations :

- Halogen Substitution : The presence of Cl (strong electron-withdrawing group) in the target compound enhances electrophilic substitution reactivity compared to F or CH₃ .

- Lipophilicity : The 6-chloro-2-methyl derivative (XLogP3 2.6) is more lipophilic than the target compound, likely due to the methyl group .

- Molecular Weight : Substitutions like methyl or additional halogens increase molecular weight, impacting solubility and pharmacokinetics.

生物活性

1-(5-Bromo-2-chloropyridin-3-yl)ethanone is an organic compound with a unique structure that combines a pyridine moiety with halogen substitutions. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrClNO, indicating the presence of bromine and chlorine atoms, which are known to influence the biological activity of compounds by enhancing lipophilicity and receptor binding affinity. The compound's structure is illustrated below:

Research indicates that the biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The halogen substituents are believed to enhance binding affinity, contributing to its potency against specific biological pathways.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in various studies. For instance:

- In vitro studies have shown that the compound exhibits inhibitory effects against a range of bacteria, including Gram-positive and Gram-negative strains.

- The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell-based assays indicate that this compound can induce apoptosis in cancer cell lines, suggesting a possible role as a chemotherapeutic agent.

- The compound's ability to inhibit specific cancer-related pathways has been linked to its structural features, particularly the presence of halogens.

Study 1: Antimicrobial Efficacy

A study conducted by researchers involved testing the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Properties

In another investigation focusing on the anticancer effects, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicate that the compound exhibits promising anticancer activity, particularly against cervical cancer cells.

常见问题

Basic: What are the optimal reaction conditions for synthesizing 1-(5-Bromo-2-chloropyridin-3-yl)ethanone?

Methodological Answer:

The synthesis typically involves bromination of a precursor such as 1-(2-chloropyridin-3-yl)ethanone. Key conditions include using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane or acetic acid) under controlled temperatures (0–25°C). Catalytic Lewis acids like FeCl₃ may enhance regioselectivity at the 5-position of the pyridine ring. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve structural ambiguities in halogenated pyridine derivatives?

Methodological Answer:

SC-XRD data collected at high resolution (≤1.0 Å) allows precise determination of bond lengths, angles, and halogen positioning. SHELXL (part of the SHELX suite) refines anisotropic displacement parameters and validates electron density maps to confirm substituent orientation. For this compound, this method can resolve steric effects caused by bulky halogens and assess intermolecular interactions (e.g., halogen bonding) critical for crystallographic packing .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for Br/Cl at C5/C2).

- Mass Spectrometry (HRMS): Confirms molecular weight (234.48 g/mol) and isotopic patterns for Br/Cl.

- FT-IR: Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).

Cross-referencing with PubChem or crystallographic databases ensures accuracy .

Advanced: How do substituent positions on the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 5-Bromo and 2-Chloro groups create distinct electronic environments:

- Bromine at C5 facilitates Suzuki-Miyaura coupling (Pd-catalyzed) due to its susceptibility to oxidative addition.

- Chlorine at C2 acts as a directing group, stabilizing intermediates in Ullmann or Buchwald-Hartwig aminations.

Competitive inhibition studies using analogs (e.g., 5-Fluoro or 2-Methyl derivatives) reveal steric/electronic effects on reaction yields .

Basic: How to resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

Systematic solubility testing under standardized conditions (e.g., 25°C, 24 hr equilibration) is critical. For this compound:

- Polar solvents (DMF, DMSO): High solubility (>50 mg/mL) due to dipole interactions with the ketone.

- Nonpolar solvents (hexane): Low solubility (<5 mg/mL) attributed to halogen-induced hydrophobicity.

Conflicting reports may arise from impurities; HPLC purity checks (≥95%) are recommended .

Advanced: What is the compound’s role in enzyme inhibition studies?

Methodological Answer:

The ketone moiety serves as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases or proteases). Comparative assays with 5-Bromo-3-indolyl analogs (lacking pyridine) show reduced inhibition, highlighting the pyridine ring’s role in π-stacking with aromatic enzyme pockets. IC₅₀ values are determined via fluorescence-based kinetic assays .

Basic: What purification strategies are effective for halogenated pyridine ketones?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (3:1 v/v) for high recovery of crystalline product.

- Flash Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) removes brominated byproducts.

- HPLC: Reverse-phase C18 columns resolve closely related impurities (e.g., dihalogenated isomers) .

Advanced: How does the bromination mechanism differ between pyridine and thiophene analogs?

Methodological Answer:

In pyridines, bromination at electron-deficient positions (e.g., C5) proceeds via electrophilic substitution stabilized by resonance. Thiophene analogs (e.g., 5-Bromothiophen-3-yl derivatives) require radical initiators (e.g., AIBN) due to reduced aromaticity. Computational studies (DFT) comparing transition-state energies validate these mechanistic pathways .

Basic: How to assess compound stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH 1–3): Hydrolysis of the ketone to carboxylic acid is monitored via ¹H NMR.

- Basic Conditions (pH 10–12): Nucleophilic displacement of Cl⁻ at C2 occurs, forming hydroxyl or amine derivatives.

Accelerated stability studies (40°C, 75% RH) over 4 weeks predict shelf-life using Arrhenius modeling .

Advanced: What computational methods predict bioactivity compared to halogenated analogs?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to target proteins (e.g., CYP450 enzymes), comparing binding energies with 5-Fluoro or 2-Chloro analogs.

- QSAR Models: Correlate Hammett σ values of substituents (Br: +0.26, Cl: +0.23) with logP and IC₅₀ data.

- MD Simulations: Reveal how halogen size (Br vs. Cl) affects ligand-protein residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。